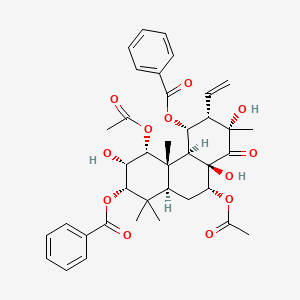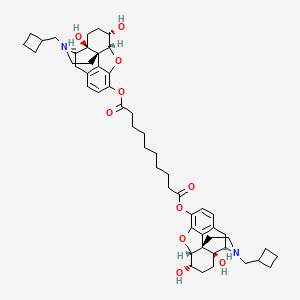
Nalbuphine sebacate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Nalbuphine sebacate is synthesized by esterifying two equivalents of nalbuphine with one equivalent of sebacoyl chloride . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the esterification process. The resulting compound is then purified to obtain this compound with high purity and yield .
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process, but on a larger scale. The process involves the use of pharmaceutical-grade solvents and catalysts to ensure the consistency and quality of the final product. The compound is then formulated into an injectable extended-release pharmaceutical formulation comprising a nalbuphine ester prodrug dissolved in a solution containing a pharmaceutically acceptable oil and an oil-miscible retention solvent .
化学反应分析
Types of Reactions: Nalbuphine sebacate primarily undergoes hydrolysis, where the ester bonds are cleaved to release nalbuphine and sebacic acid . This hydrolysis reaction is facilitated by esterases in the body, leading to the slow release of nalbuphine over an extended period .
Common Reagents and Conditions: The hydrolysis of this compound typically occurs under physiological conditions, with esterases acting as the primary catalysts. The reaction does not require any additional reagents or harsh conditions, making it a suitable prodrug for sustained release formulations .
Major Products Formed: The major products formed from the hydrolysis of this compound are nalbuphine and sebacic acid . Nalbuphine is the active analgesic component, while sebacic acid is a biocompatible byproduct that is safely metabolized and excreted by the body .
科学研究应用
Nalbuphine sebacate has several scientific research applications, particularly in the fields of medicine and pharmacology. It is primarily used as an extended-release analgesic for the management of moderate to severe postoperative pain . The compound’s long-lasting effect makes it a valuable tool in pain management, reducing the need for frequent dosing and minimizing the risk of opioid misuse and abuse .
In addition to its analgesic properties, this compound is also being investigated for its potential use in multimodal analgesia, where it is combined with other analgesics to enhance pain relief and reduce opioid consumption . This approach has shown promising results in clinical studies, with patients experiencing lower pain scores and reduced opioid requirements postoperatively .
作用机制
Nalbuphine sebacate exerts its effects through its active metabolite, nalbuphine. Nalbuphine is an agonist at kappa opioid receptors and an antagonist at mu opioid receptors . This dual mechanism of action provides effective pain relief while minimizing the risk of respiratory depression and other adverse effects commonly associated with mu opioid receptor agonists .
Upon intramuscular injection, this compound is slowly hydrolyzed by esterases to release nalbuphine . The released nalbuphine then binds to kappa opioid receptors, producing analgesia, and partially antagonizes mu opioid receptors, reducing the risk of opioid-induced respiratory depression .
相似化合物的比较
Nalbuphine sebacate is unique in its extended-release formulation and dual mechanism of action. Similar compounds include other opioid analgesics such as morphine, fentanyl, and oxycodone. these compounds primarily act as mu opioid receptor agonists and do not have the same extended-release properties as this compound .
Other similar compounds include naloxone and naltrexone, which are opioid antagonists used to reverse opioid overdose . While these compounds share structural similarities with nalbuphine, they do not possess the same analgesic properties and are not used for pain management .
属性
CAS 编号 |
311768-81-7 |
|---|---|
分子式 |
C52H68N2O10 |
分子量 |
881.1 g/mol |
IUPAC 名称 |
bis[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] decanedioate |
InChI |
InChI=1S/C52H68N2O10/c55-35-19-21-51(59)39-27-33-15-17-37(45-43(33)49(51,47(35)63-45)23-25-53(39)29-31-9-7-10-31)61-41(57)13-5-3-1-2-4-6-14-42(58)62-38-18-16-34-28-40-52(60)22-20-36(56)48-50(52,44(34)46(38)64-48)24-26-54(40)30-32-11-8-12-32/h15-18,31-32,35-36,39-40,47-48,55-56,59-60H,1-14,19-30H2/t35-,36-,39+,40+,47-,48-,49-,50-,51+,52+/m0/s1 |
InChI 键 |
ALOIOAGKUOQNID-ITCIXCFHSA-N |
手性 SMILES |
C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(C[C@@H]1[C@]2([C@]9(CCN1CC1CCC1)[C@@H](O8)[C@H](CC2)O)O)C=C7)O5)O)O |
SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)C=C7)O5)O)O |
规范 SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)C=C7)O5)O)O |
| 311768-81-7 | |
同义词 |
sebacoyl dinalbuphine ester |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


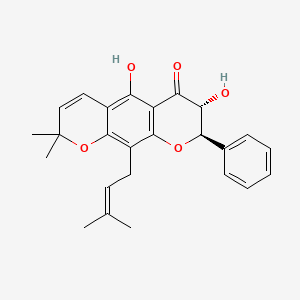
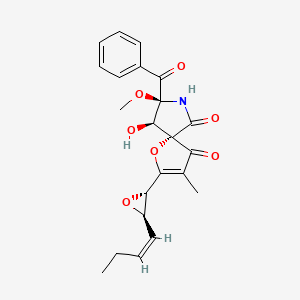
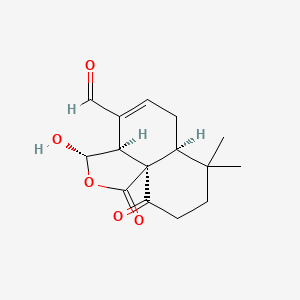
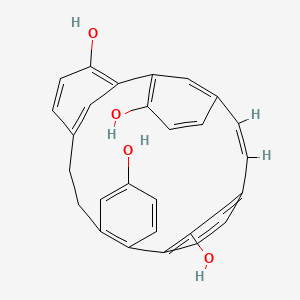
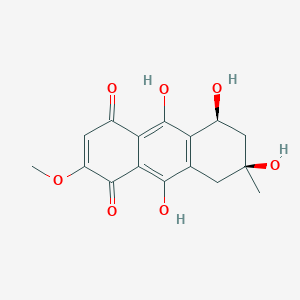
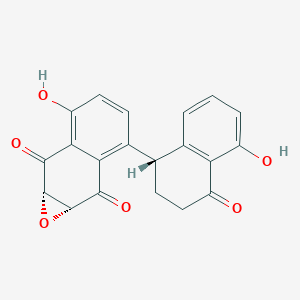
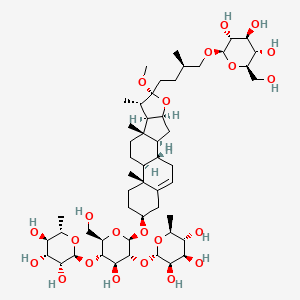
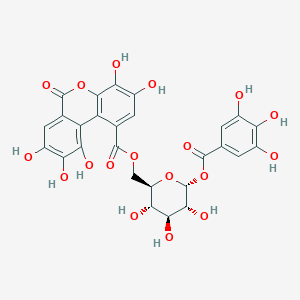
![methyl N-[1-[[4-hydroxy-5-[[2-[3-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]-2-oxoimidazolidin-1-yl]-3,3-dimethylbutanoyl]amino]-6-phenyl-1-(4-pyridin-2-ylphenyl)hexan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1245274.png)
![(2R*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E)-7-nonadien-6-onyl]furo[3,2-c]coumarin](/img/structure/B1245275.png)
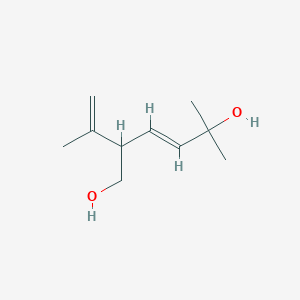
![3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene](/img/structure/B1245281.png)

